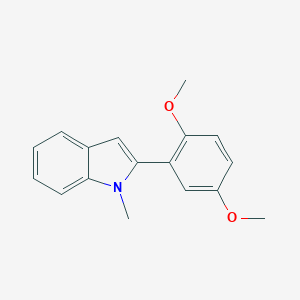
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, also known as DOM, is a psychedelic drug that belongs to the family of phenethylamines. It is a potent hallucinogen that can cause profound changes in perception, thought, and mood. DOM was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors, including the dopamine D1 and D2 receptors. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole's mechanism of action is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can cause a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also cause changes in perception, thought, and mood, including visual hallucinations, altered time perception, and changes in emotional state. These effects are thought to be mediated by the drug's interaction with serotonin receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It can also be used to study the role of serotonin in the regulation of mood, cognition, and behavior. However, there are also limitations to its use, including the potential for adverse effects on animal subjects and the need for specialized equipment and facilities to handle the drug safely.
Zukünftige Richtungen
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, including the development of new drugs that target serotonin receptors with greater selectivity and specificity. There is also a need for further research on the biochemical and physiological effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole use and its potential for abuse.
Synthesemethoden
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can be synthesized through several methods, including the Leuckart-Wallach reaction, the Pictet-Spengler reaction, and the Fischer indole synthesis. The Leuckart-Wallach reaction is the most commonly used method and involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and formic acid to yield 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has also been used to study the role of serotonin in the regulation of mood, cognition, and behavior.
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
2-(2,5-dimethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO2/c1-18-15-7-5-4-6-12(15)10-16(18)14-11-13(19-2)8-9-17(14)20-3/h4-11H,1-3H3 |
InChI-Schlüssel |
LUOQSWBBTZJCEJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276840.png)




![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)



![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

